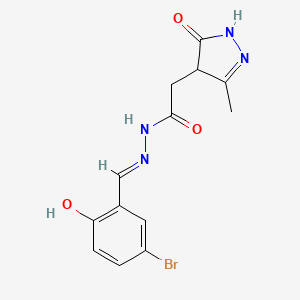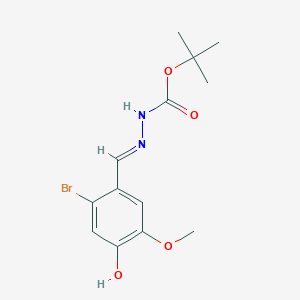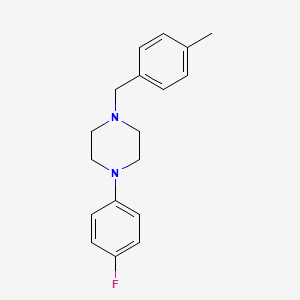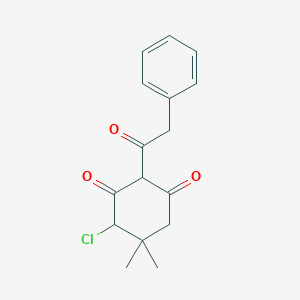![molecular formula C21H22N4O3 B6000920 3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B6000920.png)
3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one, also known as BOB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BOB is a benzotriazinone derivative that possesses a unique chemical structure, making it a promising candidate for drug discovery and development.
作用機序
3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one exerts its inhibitory effects on PKC by binding to its regulatory domain, preventing its activation. This leads to a decrease in the downstream signaling pathways that are involved in various cellular processes. This compound has been shown to be a selective inhibitor of PKC, with minimal effects on other kinases, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to improve glucose tolerance in diabetic mice and reduce the accumulation of amyloid-beta plaques in the brain of Alzheimer's disease mice models. These findings suggest that this compound has potential therapeutic applications in various diseases.
実験室実験の利点と制限
One of the major advantages of 3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one is its simple synthesis method, which allows for easy production of the compound in large quantities. This compound is also a selective inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. However, this compound has some limitations for lab experiments. This compound has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
将来の方向性
There are many future directions for further research on 3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one. One potential application of this compound is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in various cancer types and to investigate its potential as a combination therapy with other cancer drugs. Additionally, this compound has shown promising results in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent for this disease. Finally, this compound has potential applications in other diseases, including diabetes and cardiovascular disease, and further studies are needed to explore its therapeutic potential in these areas.
合成法
The synthesis of 3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one involves the reaction of 4-(2-phenyl-4-morpholinyl)butan-2-one with 1,2,3-benzotriazin-4(3H)-one in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis of this compound is relatively simple and can be achieved through a one-pot reaction, making it an attractive compound for further research.
科学的研究の応用
3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. This compound has been shown to exhibit potent inhibitory effects on protein kinase C (PKC), a key enzyme involved in various cellular processes. PKC has been implicated in many diseases, including cancer, diabetes, and Alzheimer's disease. Therefore, this compound has been investigated as a potential therapeutic agent for these diseases.
特性
IUPAC Name |
3-[4-oxo-4-(2-phenylmorpholin-4-yl)butyl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(24-13-14-28-19(15-24)16-7-2-1-3-8-16)11-6-12-25-21(27)17-9-4-5-10-18(17)22-23-25/h1-5,7-10,19H,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIYCJFSCWEKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6000845.png)
![4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B6000848.png)

![ethyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6000853.png)


![N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6000871.png)
![5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B6000875.png)

![isopropyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B6000890.png)
![3-ethyl-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6000896.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B6000904.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6000905.png)
